molecular formula C17H18N2O B15006994 1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)-

1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)-

Cat. No.: B15006994
M. Wt: 266.34 g/mol
InChI Key: DDWRKEIQSBCRKA-UHFFFAOYSA-N
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Description

1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, making them a significant focus in medicinal chemistry

Preparation Methods

The synthesis of 1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with benzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzimidazole core. The subsequent introduction of the 2-methoxyethyl group can be achieved through nucleophilic substitution reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the synthesis of microtubules by binding to tubulin, thereby disrupting cell division and leading to cell death . This mechanism is particularly relevant in its antiparasitic and anticancer activities.

Comparison with Similar Compounds

1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- can be compared with other benzimidazole derivatives, such as:

Conclusion

1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2-benzyl-1-(2-methoxyethyl)benzimidazole

InChI

InChI=1S/C17H18N2O/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3

InChI Key

DDWRKEIQSBCRKA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3

Origin of Product

United States

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